N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups, including an amide, a furan ring, a thieno[3,4-c]pyrazole ring, and a cyclopropane ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Density functional theory (DFT) calculations could also be used to predict the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, and the furan ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the amide could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
EGFR Inhibition: This compound has been designed to target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancer cell lines . By inhibiting EGFR, the compound exhibits potent anticancer activities, particularly against lung adenocarcinoma, cervical cancer (HeLa), and colorectal cancer (SW480) cell lines .
Antibacterial Activity
Novel Furan Derivatives: As part of the furan derivatives, this compound may contribute to the development of new antibacterial agents. Furan derivatives have shown remarkable therapeutic efficacy and are inspiring the creation of innovative antibacterial agents to combat microbial resistance .
Molecular Docking Studies
Binding Interaction Analysis: The compound’s interaction with biological targets like EGFR can be explored through molecular docking studies. This helps in understanding the binding efficiency and the potential therapeutic effects of the compound .
Pharmacological Research
Drug Development: The structural features of this compound make it a valuable scaffold for developing novel drugs. Its interactions with various biological pathways can be studied to create targeted therapies for diseases .
Cytotoxicity Assessment
Selective Toxicity: Preliminary studies suggest that some derivatives of this compound show weak cytotoxic effects on normal cells while being potent against cancer cells. This selective toxicity is crucial for developing safer chemotherapy agents .
Biochemical Research
Enzyme Inhibition: The compound’s ability to inhibit specific enzymes can be studied to understand its role in various biochemical pathways. This can lead to insights into the regulation of these pathways and the development of enzyme inhibitors as drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(17-6-11-2-1-5-23-11)7-20-15(18-16(22)10-3-4-10)12-8-24-9-13(12)19-20/h1-2,5,10H,3-4,6-9H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKKFJHYLIJAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.